
MMP-2 Inhibitor II
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MMP-2 Inhibitor II typically involves the reaction of biphenyl-4-sulfonyl chloride with N-hydroxy-3-phenylpropionamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
化学反应分析
Irreversible Binding
MMP-2 Inhibitor II forms covalent bonds with MMP-2, rendering it catalytically inactive. This irreversible inhibition likely involves:
Selectivity Profile
MMP Isoform | Ki (µM) | Selectivity Factor (vs. MMP-2) |
---|---|---|
MMP-2 | 2.4 | Reference |
MMP-1 | 45 | 18.75-fold less potent |
MMP-7 | 379 | 157.9-fold less potent |
This selectivity arises from the inhibitor’s bulkiness and polarity, which favor binding to MMP-2’s larger, hydrophobic S1′ pocket compared to MMP-1’s smaller pocket .
Key Reaction Steps
-
Binding to the Active Site :
-
The inhibitor interacts with the catalytic domain of MMP-2, likely via the zinc-chelating carboxylic acid group or other moieties.
-
Structural alignment in the S1′ pocket (hydrophobic) stabilizes binding.
-
-
Covalent Modification :
-
A nucleophilic attack by an enzyme residue (e.g., cysteine) on an electrophilic site in the inhibitor (e.g., chloromethyl ketone, ester) forms a stable enzyme-inhibitor adduct.
-
Example:
-
-
Irreversible Inactivation :
-
The covalent modification prevents substrate access to the active site, halting MMP-2’s proteolytic activity.
-
Pharmacological Implications
-
Cardioprotection : Irreversible inhibition of MMP-2 reduces myocardial infarct size in ischemia/reperfusion (I/R) injury models .
-
Selectivity : Reduced off-target effects on MMP-1 and MMP-7 minimize musculoskeletal side effects .
Comparison with Other Inhibitors
Feature | This compound | SB-3CT (Hydroxamic Acid) |
---|---|---|
Selectivity | High (MMP-2 vs. MMP-1) | Lower |
Binding Mode | Irreversible (covalent) | Reversible (zinc chelation) |
Potency (Ki) | 2.4 µM | Higher (not specified) |
科学研究应用
MMP-2 Inhibitor II has a wide range of scientific research applications:
作用机制
MMP-2 Inhibitor II exerts its effects by binding to the active site of matrix metalloproteinase-2 and matrix metalloproteinase-9, thereby preventing these enzymes from degrading the extracellular matrix. The compound mimics the peptide structure of natural matrix metalloproteinase substrates, allowing it to effectively compete with these substrates for binding to the enzyme. This inhibition prevents the migration of endothelial cells, which is necessary for angiogenesis and tumor metastasis .
相似化合物的比较
Similar Compounds
Hydroxamic Acid Derivatives: These compounds also inhibit matrix metalloproteinases by binding to the active site but often have different selectivity profiles.
Sulfonamides: Similar to MMP-2 Inhibitor II, these compounds contain a sulfonyl group and inhibit matrix metalloproteinases.
Bisphosphonates: These compounds inhibit matrix metalloproteinases by binding to the zinc ion in the active site.
Uniqueness
This compound is unique due to its high selectivity for matrix metalloproteinase-2 and matrix metalloproteinase-9, as well as its ability to inhibit these enzymes at low concentrations. This makes it a valuable tool for studying the role of matrix metalloproteinases in various biological processes and for developing new therapeutic agents .
生物活性
Matrix metalloproteinase-2 (MMP-2) and its inhibitors have garnered significant attention in biomedical research due to their roles in various pathological processes, particularly in cancer metastasis and cardiovascular diseases. MMP-2 Inhibitor II, also known as (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide, is a selective inhibitor of MMP-2 and MMP-9 that has shown promise in preclinical studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 193807-60-2 |
Empirical Formula | C₂₁H₂₀N₂O₄S |
Molecular Weight | 396.46 g/mol |
IC50 (MMP-2) | 17 nM |
IC50 (MMP-9) | 30 nM |
This compound functions by binding to the active site of MMP-2 and MMP-9, thereby preventing the degradation of extracellular matrix components. This inhibition is crucial in preventing tumor invasion and metastasis, as MMPs are involved in the breakdown of the extracellular matrix (ECM), facilitating cancer cell migration.
1. Cancer Research
A study published in Frontiers in Pharmacology explored the effects of MMP-2 inhibitors on multiple myeloma, a type of blood cancer characterized by bone destruction. The research demonstrated that bone-seeking bisphosphonate-based MMP-2 specific inhibitors (BMMPIs) could significantly reduce tumor burden and protect against cancer-induced osteolysis in murine models .
Key Findings:
- In Vivo Efficacy: BMMPIs inhibited MMP-2 activity specifically within the bone microenvironment.
- Impact on Cell Viability: The selective inhibitors affected the viability of multiple myeloma cell lines at higher concentrations, indicating potential therapeutic applications .
2. Cardiovascular Protection
Another significant area of research involves the cardioprotective effects of MMP-2 inhibition. A study indicated that pharmacological inhibition of MMP-2 could mimic ischemic preconditioning, providing protection against acute cardiac injury .
Experimental Design:
- A library of compounds was synthesized and screened for MMP inhibition.
- One compound, MMPI-1154, showed significant reduction in infarct size when applied at 1 μM in an ex vivo model .
Comparative Analysis with Other Inhibitors
The following table summarizes the comparative efficacy of this compound with other known MMP inhibitors:
Inhibitor | Targeted MMP | IC50 (nM) | Specificity |
---|---|---|---|
This compound | MMP-2, MMP-9 | 17, 30 | High |
TIMP-2 | MMP-2 | Varies | Moderate |
Zoledronate | Broad-spectrum | >500 | Low |
属性
IUPAC Name |
N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEXXMLIERNFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。